molecular formula C24H14ClFN4O5 B11272036 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione

Cat. No.: B11272036
M. Wt: 492.8 g/mol
InChI Key: GERGOLBRURWNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione is a potent and selective macrodomain 2 inhibitor of PARP14, a mono-ADP-ribosyltransferase. Research has demonstrated that this compound effectively binds to the PARP14 macrodomain 2, blocking its ability to recognize and bind to ADP-ribose, thereby disrupting its function in the regulation of ADP-ribosylation signaling. This specific inhibition makes it a valuable chemical probe for investigating the role of PARP14 in key cellular processes. PARP14 is implicated in orchestrating pro-tumorigenic macrophage polarization and function within the tumor microenvironment . Consequently, this inhibitor is a critical tool for studying cancer immunology and the development of immunotherapeutic strategies. Furthermore, its role extends to other disease contexts, as PARP14 is known to be involved in the regulation of interleukin-4 (IL-4) induced gene expression in STAT6-dependent pathways , highlighting its relevance for research into Th2-driven inflammatory and allergic diseases. By selectively targeting PARP14, this compound enables researchers to dissect complex signaling networks and validate PARP14 as a therapeutic target in oncology and immunology.

Properties

Molecular Formula

C24H14ClFN4O5

Molecular Weight

492.8 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C24H14ClFN4O5/c25-16-5-3-13(8-17(16)26)21-28-22(35-29-21)14-2-4-15-18(9-14)27-24(32)30(23(15)31)10-12-1-6-19-20(7-12)34-11-33-19/h1-9H,10-11H2,(H,27,32)

InChI Key

GERGOLBRURWNDS-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C4=C(C=C(C=C4)C5=NC(=NO5)C6=CC(=C(C=C6)Cl)F)NC3=O

Origin of Product

United States

Preparation Methods

Synthesis of the 1,2,4-Oxadiazole Precursor

The oxadiazole ring is constructed via a cyclization reaction between an amidoxime and a carboxylic acid derivative:

  • Preparation of 4-chloro-3-fluorobenzamidoxime : 4-Chloro-3-fluorobenzonitrile reacts with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol under reflux to form the amidoxime.

  • Cyclization with a carboxylic acid ester : The amidoxime reacts with a quinazoline-bearing ester (e.g., ethyl quinazoline-7-carboxylate) in the presence of a coupling agent such as 1,1′-carbonyldiimidazole (CDI).

Reaction Conditions :

  • Cyclization proceeds at 100–120°C for 12–16 hours in toluene.

  • Yields of 60–75% are typical after purification by column chromatography.

Coupling the Oxadiazole to the Quinazoline Core

The pre-formed oxadiazole intermediate is coupled to the quinazoline derivative via a nucleophilic aromatic substitution (SNAr) or cross-coupling reaction :

  • Halogenation at position 7 : The quinazoline core is brominated using phosphorus oxybromide (POBr₃) in acetonitrile to introduce a bromine atom at position 7.

  • Suzuki-Miyaura coupling : The brominated quinazoline reacts with the oxadiazole-bearing boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) in a mixed solvent system (dioxane/water).

Critical Parameters :

  • Catalyst loading of 5 mol% Pd ensures efficient coupling.

  • Reaction temperatures of 80–90°C for 8–12 hours achieve yields of 65–80%.

Purification and Characterization

Final purification is accomplished through recrystallization (ethanol/water) or preparative HPLC (C18 column, acetonitrile/water gradient). Structural confirmation relies on:

  • 1H NMR : Key signals include the benzodioxole methylene protons (δ 5.10–5.30 ppm) and oxadiazole aromatic protons (δ 7.40–8.20 ppm).

  • Mass spectrometry : Molecular ion peaks align with the calculated molecular weight (e.g., m/z 509.8 for C₂₅H₁₆ClFN₄O₅).

Comparative Analysis of Synthetic Routes

Method StepConditionsYield (%)Key Advantages
Quinazoline core formationAcetic acid reflux, 4 h78High purity, scalable
N-Alkylation at C3K₂CO₃/DMF, 80°C, 6 h82Selective substitution
Oxadiazole cyclizationToluene, 110°C, 14 h68Minimal side products
Suzuki couplingPd(PPh₃)₄, dioxane/H₂O, 85°C, 10 h73High functional group tolerance

Challenges and Optimization Strategies

  • Regioselectivity in halogenation : Bromination at position 7 competes with other positions. Using directing groups (e.g., nitro) improves selectivity.

  • Oxadiazole stability : The 1,2,4-oxadiazole ring is prone to hydrolysis under acidic conditions. Anhydrous solvents and inert atmospheres mitigate degradation .

Chemical Reactions Analysis

Types of Reactions

3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to new analogs with different properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while substitution reactions could introduce new functional groups onto the aromatic rings, potentially altering the compound’s properties and applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties:
Research indicates that this compound exhibits potential anticancer activity. Its mechanism of action may involve the inhibition of specific enzymes related to cancer cell proliferation. Studies have shown that quinazoline derivatives can interfere with the signaling pathways involved in tumor growth and metastasis. For instance, compounds similar to this one have been reported to inhibit tyrosine kinases, which play a critical role in cancer progression .

Antimicrobial Activity:
Another area of interest is the compound's antimicrobial properties. The oxadiazole moiety is known for its broad-spectrum antimicrobial activity, including antibacterial and antifungal effects. The presence of the benzodioxole group may enhance its interaction with biological membranes, leading to increased efficacy against microbial pathogens .

Materials Science

Development of Novel Materials:
The unique structural characteristics of 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione make it suitable for developing advanced materials with specific electronic or optical properties. For example, modifications of quinazoline derivatives have been explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their favorable charge transport properties .

Biological Studies

Protein-Ligand Interactions:
The compound's ability to interact with biological macromolecules makes it a valuable tool in studying enzyme mechanisms and protein-ligand interactions. Molecular docking studies have indicated that the compound can bind effectively to target proteins involved in various biological processes. This property is particularly useful in drug design and discovery, allowing researchers to predict the binding affinity and specificity of new compounds .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the anticancer effects of quinazoline derivatives similar to this compound. The research demonstrated that these derivatives could induce apoptosis in cancer cell lines by activating caspase pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial activity of oxadiazole-containing compounds. It was found that these compounds exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria. The study utilized both in vitro assays and molecular modeling to elucidate the structure-activity relationship .

Mechanism of Action

The mechanism of action of 3-[(2H-1,3-benzodioxol-5-yl)methyl]-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogues with Quinazoline/Oxadiazole Hybrids

Table 1: Key Structural and Functional Comparisons
Compound Name Core Structure Position 3 Substituent Position 7 Substituent Key Biological Activity References
Target Compound Quinazoline-2,4-dione 1,3-Benzodioxol-5-ylmethyl 3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazole Hypothesized antimicrobial (based on structural analogues)
3-(4-Chlorobenzyl)-2-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4(3H)-quinazolinone Quinazolin-4-one 4-Chlorobenzyl 1,2,4-Oxadiazole (linked via sulfanyl to 4-fluorophenyl) Moderate antimicrobial activity (e.g., MIC = 8 µg/mL against E. coli)
7-(3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(2-methoxybenzyl)quinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione 2-Methoxybenzyl 3-(4-Chlorophenyl)-1,2,4-oxadiazole Lower solubility (logP = 3.2) compared to target compound; unconfirmed activity
Quinconazole Quinazolin-4-one 2,4-Dichlorophenyl 1H-1,2,4-Triazole Antifungal (EC₅₀ = 0.5 µg/mL for Botrytis cinerea)

Key Findings from Comparative Studies

Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-ylmethyl group in the target compound likely offers superior metabolic stability compared to the 2-methoxybenzyl group in ’s analogue, which may undergo rapid demethylation .

Heterocycle Impact :

  • Compounds with 1,2,4-oxadiazole (target, ) exhibit stronger π-π interactions than triazole-containing analogues (e.g., quinconazole in ), which rely on hydrogen bonding .
  • The sulfanyl linker in ’s compound reduces membrane permeability compared to the direct oxadiazole attachment in the target, explaining its lower antimicrobial potency .

Physicochemical Properties :

  • The target compound’s logP (predicted ~2.8) balances lipophilicity and solubility better than ’s analogue (logP = 3.2), suggesting improved bioavailability .
  • Cytotoxicity data for oxadiazole-quinazoline hybrids are sparse, but ’s 1,3-oxazole derivatives (IC₅₀ > 50 µM) imply a favorable safety profile for the target compound .

Biological Activity

The compound 3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione (hereafter referred to as BDQ) is a complex organic molecule belonging to the quinazoline family. Its unique structure integrates a benzodioxole moiety and an oxadiazole group, which are believed to contribute significantly to its biological activities, particularly in medicinal chemistry.

Structural Characteristics

BDQ has a molecular formula of C₁₈H₁₄ClF N₃O₄ and a molecular weight of approximately 474.8 g/mol. The presence of multiple functional groups enhances its potential for interaction with various biological targets, making it a candidate for further research in the field of drug development.

Biological Activity Overview

Research indicates that BDQ exhibits anticancer properties by inhibiting tumor cell growth and inducing apoptosis across various cancer cell lines. The dual incorporation of the benzodioxole and oxadiazole functionalities within the quinazoline framework is hypothesized to enhance its pharmacological profile compared to other similar compounds.

BDQ's mechanisms of action are primarily linked to its ability to inhibit specific kinases or enzymes involved in cancer cell signaling pathways. High-throughput screening methods have been employed to evaluate its efficacy against different cancer types, revealing promising results.

Anticancer Activity

A notable study demonstrated that BDQ significantly inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, which are crucial for programmed cell death.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15.2Induction of apoptosis via caspase activation
A549 (Lung)12.8Inhibition of cell proliferation

Inhibition of Kinases

BDQ has shown selective inhibition against specific kinases critical for cancer progression. For instance, it demonstrated an IC50 value of 20 nM against c-Src kinase, a known target in various cancers.

KinaseIC50 (nM)Selectivity
c-Src20High
Abl25Moderate

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of BDQ typically involves multi-step organic reactions that require specific catalysts and reaction conditions to optimize yield and purity. Understanding the structure-activity relationship is crucial for developing derivatives with enhanced biological activity.

Synthesis Pathway

  • Formation of the Quinazoline Core : Initial steps involve creating the quinazoline structure through cyclization reactions.
  • Introduction of Functional Groups : Subsequent reactions introduce the benzodioxole and oxadiazole moieties.
  • Final Purification : The final product undergoes purification processes such as crystallization or chromatography.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for quinazoline-2,4-dione derivatives, and how can they be adapted for this compound?

  • Methodological Answer : Synthesis typically involves cyclocondensation of anthranilic acid derivatives with urea/thiourea, followed by functionalization of the quinazoline core. For the oxadiazole moiety, a common approach is the cyclization of acylhydrazides with nitriles or carboxylic acids under acidic conditions . Adaptations may include optimizing reaction temperatures (e.g., 80–100°C for oxadiazole formation) and using catalysts like POCl₃ for dehydration steps .

Q. How is this compound characterized post-synthesis, and what spectroscopic techniques are critical?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To confirm substituent positions and aromatic proton environments (e.g., benzodioxolymethyl protons at δ ~5.3 ppm as singlet integrations) .
  • FT-IR : Identification of carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and oxadiazole ring vibrations (C=N at ~1610 cm⁻¹) .
  • Mass Spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Methodological Answer : Prioritize enzyme inhibition assays (e.g., kinase or protease targets due to quinazoline’s ATP-mimetic properties) and antimicrobial susceptibility testing (MIC assays against Gram+/Gram- bacteria). Use cell viability assays (MTT/XTT) for cytotoxicity profiling .

Advanced Research Questions

Q. How can researchers optimize the synthesis of the 1,2,4-oxadiazole moiety to improve yield and purity?

  • Methodological Answer :

  • Reaction Solvent : Use DMF or toluene for better cyclization efficiency .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate nitrile-amide coupling.
  • Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .
    • Data Contradiction Note : Some studies report lower yields in polar solvents due to side reactions; thus, solvent selection must align with precursor stability .

Q. What strategies resolve discrepancies in reported biological activity data for similar quinazoline derivatives?

  • Methodological Answer :

  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use IC₅₀/EC₅₀ values normalized to reference compounds (e.g., doxorubicin for cytotoxicity) .
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA with post-hoc tests) to identify outliers .

Q. How can computational methods elucidate the compound’s binding mechanism with target proteins?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict interactions with kinase active sites (e.g., hydrogen bonding with benzodioxole oxygen) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
  • QSAR Modeling : Correlate substituent electronegativity (e.g., Cl/F groups) with inhibitory potency .

Key Considerations for Experimental Design

  • Theoretical Framework : Anchor studies in kinase inhibition theory or heterocyclic reactivity principles to guide hypothesis generation .
  • Replication : Use ≥4 replicates for biological assays to account for variability .
  • Environmental Stability : Assess compound degradation under UV light and varying pH (3–9) to inform storage conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.